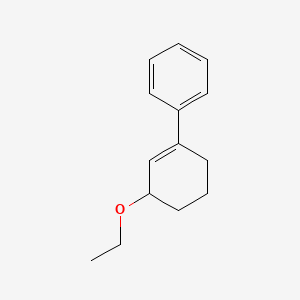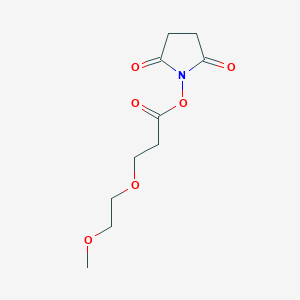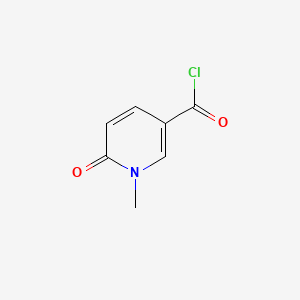
Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate
Vue d'ensemble
Description
“Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C12H23ClN2O2 . It has a molecular weight of 262.78 g/mol .
Molecular Structure Analysis
The InChI code for “Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate” is 1S/C12H23ClN2O2/c1-12(2,3)17-11(16)15-9-7-14(8-10-15)6-4-5-13/h4-10H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
“Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate” is a solid or liquid at room temperature . It should be stored in a sealed, dry environment at 2-8°C .Applications De Recherche Scientifique
Synthesis of Novel Organic Compounds
Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate serves as a versatile intermediate in the synthesis of a variety of novel organic compounds. These include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . The compound’s ability to undergo various chemical reactions makes it invaluable for creating new molecules with potential therapeutic applications.
Antibacterial and Antifungal Agents
Research indicates that derivatives of N-Boc piperazine, which includes Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate, exhibit moderate antibacterial and antifungal activities . This suggests its use in developing new antimicrobial agents that could be effective against resistant strains of bacteria and fungi.
Anticancer Research
Compounds containing the piperazine ring have shown promise in anticancer research. The conformational flexibility and the presence of polar nitrogen atoms enhance interactions with macromolecules, which is crucial in the design of anticancer drugs .
Antiparasitic Activity
The piperazine derivatives are also explored for their antiparasitic activity. This includes potential treatments for diseases caused by parasitic infections, which are a major concern in several parts of the world .
Antihistamine Development
Due to its structural properties, Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate can be used in the development of antihistamines. These are medications that treat allergic reactions by blocking histamine action in the body .
Antidepressant Formulations
The compound’s derivatives have been studied for their antidepressive activities. This opens up possibilities for the creation of new antidepressant medications that could help manage mental health conditions .
Drug Discovery and Design
The incorporation of the piperazine ring, as found in Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate, is considered a significant strategy in drug discovery. Its easy modifiability, proper alkalinity, water solubility, and capacity to form hydrogen bonds make it a valuable scaffold in medicinal chemistry .
Safety And Hazards
This compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation and contact with skin or eyes, and wearing protective gloves, clothing, and eye/face protection .
Propriétés
IUPAC Name |
tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23ClN2O2/c1-12(2,3)17-11(16)15-9-7-14(8-10-15)6-4-5-13/h4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYNLXXXMXAVKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696537 | |
| Record name | tert-Butyl 4-(3-chloropropyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate | |
CAS RN |
165530-45-0 | |
| Record name | 1,1-Dimethylethyl 4-(3-chloropropyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165530-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(3-chloropropyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Q & A
Q1: What is the role of Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate in the synthesis of Fluphenazine Hydrochloride?
A1: Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate serves as a crucial intermediate in the synthesis of Fluphenazine Hydrochloride. The compound is synthesized through a nucleophilic substitution reaction between readily available starting materials, tert-butyl piperazine-1-carboxylate and 1-bromo-3-chloropropane []. This intermediate then undergoes further reactions, including N-alkylation with 2-(trifluoromethyl)-10H-phenothiazine, deprotection, and N-alkylation with chloroethanol, ultimately yielding Fluphenazine Hydrochloride.
Q2: Were there any challenges encountered during the synthesis using Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate?
A2: Yes, during the synthesis utilizing Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate, an unidentified impurity was detected []. This impurity was subsequently isolated and characterized using spectral analysis. The identification and characterization of this impurity highlight the importance of rigorous quality control in synthetic chemistry, especially in the context of pharmaceutical development.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-4,5-dihydropyrazolo[1,5-a]quinoxaline](/img/structure/B575327.png)




